molecular formula C21H26ClN3O2S2 B2605691 N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1215569-68-8

N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2605691
CAS No.: 1215569-68-8
M. Wt: 452.03
InChI Key: JMHSOJRNQWJEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core, a thiophene carboxamide group, and a morpholine-containing propyl side chain. The benzothiazole moiety is known for its role in medicinal chemistry due to bioactivity in kinase inhibition and antimicrobial applications . The morpholine group enhances solubility and pharmacokinetic properties, while the thiophene carboxamide contributes to binding interactions via hydrogen bonding.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2.ClH/c1-15-13-16(2)19-17(14-15)22-21(28-19)24(20(25)18-5-3-12-27-18)7-4-6-23-8-10-26-11-9-23;/h3,5,12-14H,4,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHSOJRNQWJEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=CS4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzothiazole moiety and a thiophene carboxamide structure. The presence of these functional groups is associated with diverse biological activities. The molecular formula and weight are critical for understanding its pharmacokinetics and interactions within biological systems.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, such as PI3Kα and mTOR, which are pivotal in cancer cell proliferation and survival.
  • Anticancer Activity : Studies indicate that derivatives of thiophene carboxamides exhibit significant anticancer properties by disrupting tubulin dynamics similar to known chemotherapeutic agents like Combretastatin A-4 (CA-4) . The compound's structure allows it to bind effectively to the colchicine site on tubulin, hindering cancer cell growth.
  • Antimicrobial Effects : Research has shown that compounds containing benzothiazole structures possess antimicrobial properties against various pathogens, including bacteria and fungi .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Target/Organism IC50/Effect Reference
AnticancerHep3B (liver cancer cells)IC50 = 5.46 µM
AntimicrobialStaphylococcus aureusSignificant inhibition
Enzyme InhibitionPI3Kα and mTORPotent inhibitor
AntiviralSARS-CoV-2Micromolar range

Case Studies

  • Anticancer Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent anticancer activity by inducing apoptosis in Hep3B cells. The binding affinity to tubulin was comparable to established drugs, suggesting a promising therapeutic profile for treating liver cancer .
  • Antimicrobial Activity : Research highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and function .
  • Multi-drug Therapy Approaches : In the context of COVID-19 treatment strategies, compounds like this have been evaluated for their ability to inhibit protein-protein interactions critical for viral entry into host cells. Molecular dynamics simulations indicated favorable binding characteristics that could be exploited in therapeutic development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. The thiophene carboxamide derivatives demonstrate promising activity against various cancer cell lines. For instance, compounds derived from thiophene structures have been shown to interact with tubulin in a manner similar to established anticancer agents like Combretastatin A-4 (CA-4), leading to effective disruption of cancer cell proliferation.

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative activity of thiophene derivatives against Hep3B and MCF-7 cell lines found that specific derivatives exhibited IC50 values as low as 5.46 µM, indicating strong cytotoxic effects. The binding interactions were characterized by advanced molecular dynamics simulations, revealing that modifications to the thiophene structure enhanced binding stability and activity compared to CA-4 .

Antibacterial Properties

The compound also shows significant antibacterial activity. Recent research indicates that thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a series of synthesized thiophene-based compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness.

Data Table: Antibacterial Activity

CompoundBacterial StrainInhibition Zone (mm)
4aStaphylococcus aureus15
4bEscherichia coli12
14aBacillus subtilis18
14bPseudomonas aeruginosa16

These results suggest that structural modifications can enhance antibacterial efficacy, making these compounds potential candidates for further development in antimicrobial therapies .

Antiviral Applications

Emerging research has indicated that thiophene derivatives may possess antiviral properties as well. A study identified a thiophene scaffold that exhibited antiviral activity against various viral strains at micromolar concentrations. This highlights the versatility of thiophene-based compounds in addressing different therapeutic targets .

Computational Studies

Computational chemistry plays a crucial role in understanding the interactions and efficacy of these compounds. Density Functional Theory (DFT) calculations have revealed insights into the electronic properties of the synthesized derivatives, including their HOMO-LUMO energy gaps which correlate with their biological activities. Lower energy gaps often indicate higher reactivity and potential therapeutic efficacy .

Chemical Reactions Analysis

Reactivity of the Benzothiazole Ring

The benzothiazole core, substituted with methyl groups at positions 5 and 7, exhibits electron-rich aromaticity, directing electrophilic substitution reactions to activated positions. Key reactions include:

  • Electrophilic Aromatic Substitution (EAS):

    • Nitration: Likely occurs at the para position relative to the sulfur atom (position 4 or 6) under nitrating conditions (HNO₃/H₂SO₄).

    • Halogenation: Bromination or chlorination may proceed at similar positions using reagents like Br₂/FeBr₃ or Cl₂/FeCl₃.

    • Sulfonation: Directed to the same activated positions under H₂SO₄/SO₃ conditions.

  • Oxidation:
    The methyl substituents could undergo oxidation to carboxylic acids under strong oxidizing agents (e.g., KMnO₄ in acidic conditions) .

Thiophene-2-Carboxamide Reactivity

The thiophene-linked carboxamide group introduces sites for hydrolysis and nucleophilic attack:

  • Amide Hydrolysis:

    • Acidic hydrolysis (HCl/H₂O, reflux) cleaves the amide bond, yielding thiophene-2-carboxylic acid and the corresponding amine derivative .

    • Basic hydrolysis (NaOH/H₂O) produces a carboxylate salt and the free amine .

  • Thiophene Ring Modifications:

    • Electrophilic Substitution: The α-position (adjacent to the carboxamide) is susceptible to halogenation or nitration .

    • Cross-Coupling Reactions: Suzuki-Miyaura coupling at the β-position (position 5) is feasible with aryl boronic acids under Pd catalysis .

Morpholinopropyl Chain Reactivity

The tertiary amine in the morpholine ring and the propyl linker offer nucleophilic and alkylation pathways:

  • Quaternary Ammonium Salt Formation:
    Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts under mild conditions .

  • Protonation/Deprotonation:
    The morpholine nitrogen participates in acid-base reactions, forming water-soluble salts (e.g., hydrochloride form) .

Redox Reactions

  • Reduction of Amide to Amine:
    LiAlH₄ or BH₃·THF reduces the carboxamide to a secondary amine .

  • Thiophene Ring Reduction:
    Catalytic hydrogenation (H₂/Pd-C) saturates the thiophene ring to a tetrahydrothiophene derivative .

Complexation and Supramolecular Interactions

The morpholine nitrogen and sulfur atoms in benzothiazole/thiophene can coordinate with metal ions (e.g., Cu²⁺, Fe³⁺), forming chelates. This property is relevant in materials science and catalysis.

Mechanistic Considerations

  • EAS in Benzothiazole: Methyl groups act as electron donors, activating specific ring positions. Steric hindrance from the 5,7-dimethyl groups may influence regioselectivity.

  • Amide Bond Stability: The electron-withdrawing thiophene ring increases amide bond stability, requiring harsh conditions for hydrolysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include sulfonyl- and triazole-containing derivatives (e.g., compounds [7–9] from ). Key differences and similarities are summarized below:

Feature Target Compound Triazole-Thiones ()
Core Structure Benzothiazole-thiophene carboxamide Triazole-thione with sulfonylphenyl and difluorophenyl groups
Key Functional Groups Benzothiazole, morpholine, carboxamide Triazole, sulfonyl, thione, difluorophenyl
Synthesis Strategy Likely involves carboxamide coupling and alkylation (inferred) Cyclization of hydrazinecarbothioamides with NaOH; S-alkylation with α-halogenated ketones
Spectral Confirmation Expected IR: C=O (~1660–1680 cm⁻¹), C=S (~1240–1260 cm⁻¹) (hypothetical) IR: C=S (1247–1255 cm⁻¹), absence of C=O (1663–1682 cm⁻¹ in precursors)
Tautomerism Unlikely (rigid benzothiazole core) Observed (thione vs. thiol tautomers; thione form confirmed via IR/NMR)

Analytical Techniques

Both classes rely on IR and NMR for functional group validation. For example:

  • IR : The target’s carboxamide C=O stretch (~1660–1680 cm⁻¹) contrasts with triazole-thiones’ lack of this band, confirming cyclization .
  • NMR : The morpholine protons in the target compound would appear as a multiplet near δ 3.6–3.8 ppm, distinct from sulfonylphenyl protons (δ 7.5–8.0 ppm) in analogs .

Research Findings and Limitations

  • Synthesis Efficiency : Triazole-thiones in require multi-step synthesis (hydrazide formation, cyclization), whereas the target compound’s synthesis may prioritize carboxamide coupling efficiency.
  • Stability : The thione tautomer in compounds requires stabilization via NaOH, whereas the target’s rigid structure minimizes tautomerism.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound can be synthesized via multistep organic reactions, such as coupling benzothiazole derivatives with morpholine-containing propylamines. A general procedure involves dissolving equimolar amounts of precursors (e.g., benzothiazole intermediates) in 1,4-dioxane, followed by the addition of benzoylisothiocyanate under controlled stirring . Optimization requires systematic variation of parameters (temperature, solvent, stoichiometry) using Design of Experiments (DoE) to identify critical factors affecting yield . Statistical tools like factorial design minimize experimental runs while capturing interactions between variables .

Q. How can spectroscopic characterization (NMR, IR) validate the structural integrity of the compound?

  • Methodology :

  • NMR : Analyze chemical shifts in 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of benzothiazole (δ ~7.5–8.5 ppm for aromatic protons), morpholine (δ ~3.5–3.7 ppm for CH2_2-N), and thiophene-carboxamide groups (δ ~2.5 ppm for methyl groups) .
  • IR : Identify key functional groups, such as the carbonyl stretch (C=O at ~1650–1700 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
    • Validation : Compare spectral data with structurally analogous compounds (e.g., benzothiazole-3-carboxamides) to resolve ambiguities .

Q. What purification techniques are most effective for isolating the hydrochloride salt form?

  • Methodology : Use recrystallization from ethanol/water mixtures or column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane). For hydrochloride salts, acidification with HCl followed by filtration and drying under vacuum ensures high purity .

Advanced Research Questions

Q. How can computational chemistry (e.g., quantum mechanical calculations) guide the optimization of reaction pathways for this compound?

  • Methodology :

  • Reaction Path Search : Apply density functional theory (DFT) to model transition states and intermediates, identifying energy barriers for key steps (e.g., amide bond formation) .
  • Solvent Effects : Use COSMO-RS simulations to predict solvent compatibility and stabilize charged intermediates .
  • Data Integration : Feed experimental data (e.g., yields, kinetics) into machine learning models to refine computational predictions iteratively .

Q. What statistical approaches are suitable for resolving contradictory data in solubility or bioactivity assays?

  • Methodology :

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers or confounding variables (e.g., solvent polarity, counterion effects) .
  • Bayesian Inference : Quantify uncertainty in conflicting bioactivity results by modeling prior distributions of experimental parameters (e.g., IC50_{50} variability) .
    • Case Study : If solubility varies across studies, use DoE to test interactions between pH, temperature, and ionic strength .

Q. How can reaction kinetics and mechanistic studies elucidate the role of the morpholine moiety in the compound’s stability?

  • Methodology :

  • Kinetic Profiling : Monitor degradation via HPLC under varying pH and temperature conditions. Use Arrhenius plots to determine activation energy for hydrolysis of the morpholine-propyl linkage .
  • Isotopic Labeling : Introduce 15N^{15}N-morpholine to track bond cleavage via mass spectrometry .

Q. What strategies enable the integration of this compound into larger drug discovery pipelines (e.g., structure-activity relationship studies)?

  • Methodology :

  • Analog Synthesis : Replace the benzothiazole or morpholine groups with bioisosteres (e.g., benzoxazole, piperidine) to assess pharmacophore requirements .
  • High-Throughput Screening : Use automated platforms to test derivatives against target enzymes (e.g., kinases) with fluorescence-based assays .

Contradiction Analysis Framework

When conflicting data arise (e.g., inconsistent bioactivity):

Replicate Experiments : Ensure reproducibility under identical conditions .

Contextualize Variables : Compare solvent systems, assay protocols, and purity levels across studies .

Cross-Disciplinary Validation : Combine computational predictions (e.g., docking scores) with experimental IC50_{50} values to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.